molecular formula C21H24F2 B1585415 4'-(trans-4-Propylcyclohexyl)-3,4-difluorobiphenyl CAS No. 85312-59-0

4'-(trans-4-Propylcyclohexyl)-3,4-difluorobiphenyl

Cat. No. B1585415
CAS RN: 85312-59-0
M. Wt: 314.4 g/mol
InChI Key: VULXHDGYVHCLLN-UHFFFAOYSA-N
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Description

The compound “4-(trans-4-Propylcyclohexyl)benzonitrile” is a chemical with the CAS Number: 61203-99-4 . It has a molecular weight of 227.35 and its IUPAC name is 4-(4-propylcyclohexyl)benzonitrile . It is stored in a refrigerator and its physical form is a crystal - powder with a color ranging from white to very pale yellow .


Molecular Structure Analysis

The molecular structure of “4-(trans-4-Propylcyclohexyl)benzonitrile” is represented by the InChI code: 1S/C16H21N/c1-2-3-13-4-8-15(9-5-13)16-10-6-14(12-17)7-11-16/h6-7,10-11,13,15H,2-5,8-9H2,1H3/t13-,15- .


Physical And Chemical Properties Analysis

The compound “4-(trans-4-Propylcyclohexyl)benzonitrile” has a molecular weight of 227.35 . It is a crystal - powder with a color ranging from white to very pale yellow .

Scientific Research Applications

Synthesis and Materials Science

  • Liquid Crystal Materials : Compounds such as trans-4-alkylcyclohexyl-substituted 2,3-difluorobiphenyls have been synthesized and studied for their mesomorphic behavior, demonstrating high smectic C (Sc) phase stability. These findings are significant for the development of materials with specific liquid crystalline properties, useful in display technologies and other applications (Hird, Toyne, Slaney, & Goodby, 1995).

  • Polyimide Synthesis : Research into the synthesis of polyimides derived from cyclohexanetetracarboxylic dianhydrides, including cis- and trans-isomers, has revealed their potential in producing materials with high thermal stability, good solubility, and mechanical properties. These polyimides are of interest for applications in high-performance plastics and electronics (Fang, Yang, Zhang, Gao, & Ding, 2004).

Analytical and Synthetic Chemistry

  • Synthetic Methodologies : Studies on the synthesis of cis- and trans-(4-alkylcyclohexyl)stannanes for use in stereochemical studies of substitution reactions at saturated carbon-tin bonds highlight the versatility of cyclohexyl derivatives in facilitating the exploration of reaction mechanisms and synthetic pathways (Olszowy & Kitching, 1984).

  • Characterization of New Psychoactive Substances : The synthesis and analytical characterization of N-alkyl-arylcyclohexylamines, compounds related to known psychoactive substances, demonstrate the ongoing efforts to identify and understand new substances of abuse. These studies provide crucial information for forensic analysis and regulatory control (Wallach et al., 2016).

Safety and Hazards

The safety information for “4-(trans-4-Propylcyclohexyl)benzonitrile” includes pictograms GHS07, a signal word “Warning”, and hazard statements H302 . Precautionary statements include P280, P305, P351, and P338 .

properties

IUPAC Name

1,2-difluoro-4-[4-(4-propylcyclohexyl)phenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24F2/c1-2-3-15-4-6-16(7-5-15)17-8-10-18(11-9-17)19-12-13-20(22)21(23)14-19/h8-16H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VULXHDGYVHCLLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC(CC1)C2=CC=C(C=C2)C3=CC(=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50346460
Record name 4'-(TRANS-4-PROPYLCYCLOHEXYL)-3,4-DIFLUOROBIPHENYL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50346460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

85312-59-0
Record name 4'-(TRANS-4-PROPYLCYCLOHEXYL)-3,4-DIFLUOROBIPHENYL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50346460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1'-Biphenyl, 3,4-difluoro-4'-(trans-4-propylcyclohexyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.126.808
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To 0.645 g (2 mmol) of 4-(4-propylcyclohexyl)-phenyltrimethoxysilane (Ih) was added 2.1 ml of TBAF (2.1 mmol, 1M in THF) under nitrogen, and the mixture was stirred at room temperature for 30 minutes. After the solvent was removed under reduced pressure, a solution of 3,4-difluorobromobenzene (0.463 g, 2.4 mmol) in toluene (1 ml) was added, followed by the addition of a suspension of tetrakis(triphenylphosphine)palladium(0) (0.116 g, 0.1 mmol) in toluene (3 ml). The resulting mixture was refluxed for 3 hours. After cooling, to the reaction mixture were added water and toluene. The organic layer was separated and the aqueous layer was extracted with toluene three times. The combined organic layer was dried over magnesium sulfate. After the magnesium sulfate was removed by filtration, the filtrate was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (heptane) to obtain 0.594 g (40%) of white crystals.
Name
4-(4-propylcyclohexyl)-phenyltrimethoxysilane
Quantity
0.645 g
Type
reactant
Reaction Step One
Name
Quantity
2.1 mL
Type
reactant
Reaction Step One
Quantity
0.463 g
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
3 mL
Type
solvent
Reaction Step Four
Quantity
0.116 g
Type
catalyst
Reaction Step Four
Yield
40%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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